molecular formula C10H6N2O2S B1296385 Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 64951-09-3

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

Cat. No. B1296385
CAS RN: 64951-09-3
M. Wt: 218.23 g/mol
InChI Key: RPTIDKXUZBSTRL-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is a chemical compound with the CAS Number: 64951-09-3 . Its molecular weight is 218.24 . The IUPAC name of this compound is imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is 1S/C10H6N2O2S/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6/h1-5H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has a melting point of 262-263°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research on benzofused thiazole derivatives, including imidazo[2,1-b][1,3]benzothiazole, highlights their potential as alternative antioxidant and anti-inflammatory agents. Studies have synthesized benzofused thiazole derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities, finding compounds with significant activity compared to standard references. These findings suggest the utility of these derivatives in developing new therapeutic agents for inflammation and oxidative stress-related conditions (Raut et al., 2020).

Anticancer Potential

Benzothiazole derivatives have been extensively explored for their anticancer activities. The structural simplicity and ease of synthesis of 2-arylbenzothiazoles, a category that imidazo[2,1-b][1,3]benzothiazole derivatives fall into, make them attractive candidates for antitumor agents. Several molecules containing the benzothiazole skeleton are agents of choice in treating human diseases, showcasing the increasing importance of the benzothiazole nucleus in drug discovery and cancer treatment (Kamal et al., 2015).

Versatility in Therapeutic Applications

Imidazo[2,1-b]thiazole derivatives have been investigated for their extensive pharmacological activities, serving as a template for the development of new therapeutic agents. The versatility of this scaffold has been recognized in medicinal chemistry, where derivatives have shown a range of pharmacological effects, inspiring further research and development in clinical applications (Shareef et al., 2019).

Structural Modifications for Enhanced Activity

Recent advances emphasize the importance of structural modifications of benzothiazole and its conjugates to develop potential chemotherapeutics. These modifications aim to enhance the anticancer activity of benzothiazole derivatives, providing insights into the structure-activity relationships that guide the development of new antitumor agents. The promise shown by benzothiazole derivatives in anticancer applications underscores their potential as drug candidates for future cancer therapies (Ahmed et al., 2012).

properties

IUPAC Name

imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTIDKXUZBSTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315693
Record name Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

CAS RN

64951-09-3
Record name 64951-09-3
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Record name Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
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